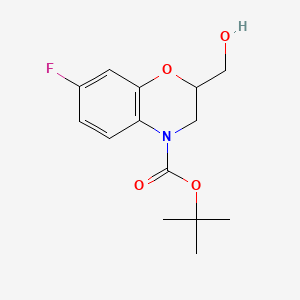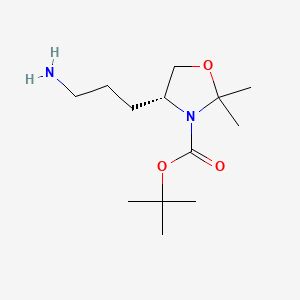
tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: is a complex organic compound that features a tert-butyl group, an oxazolidine ring, and an aminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxazolidine ring, followed by the introduction of the tert-butyl group and the aminopropyl side chain. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminopropyl side chain can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its aminopropyl side chain can interact with biological molecules, making it useful for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The aminopropyl side chain can form hydrogen bonds and other interactions with target molecules, leading to changes in their activity. The oxazolidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl carbamate
Comparison
Compared to similar compounds, tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its oxazolidine ring structure. This ring imparts additional stability and reactivity, making it more versatile in various applications. The presence of the tert-butyl group also enhances its hydrophobicity, which can influence its interactions with biological molecules and other compounds.
Properties
Molecular Formula |
C13H26N2O3 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl (4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h10H,6-9,14H2,1-5H3/t10-/m1/s1 |
InChI Key |
COBARUFBUUGKQL-SNVBAGLBSA-N |
Isomeric SMILES |
CC1(N([C@@H](CO1)CCCN)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(CO1)CCCN)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


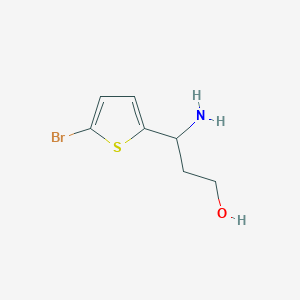
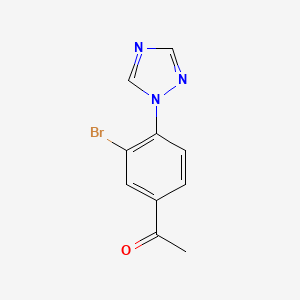
![2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)
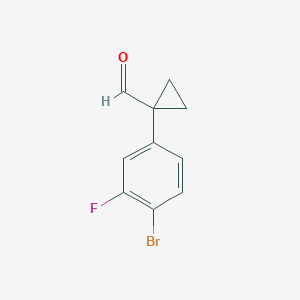
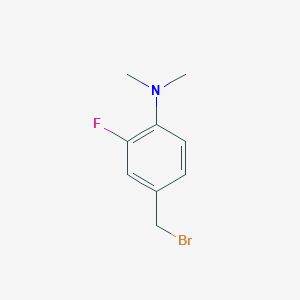
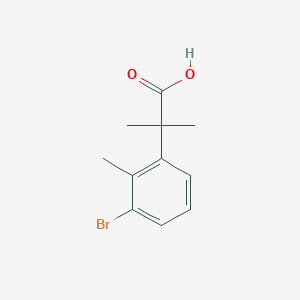
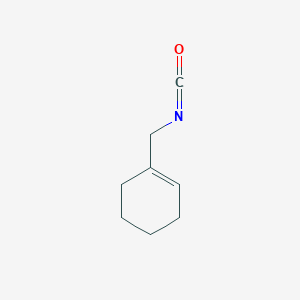
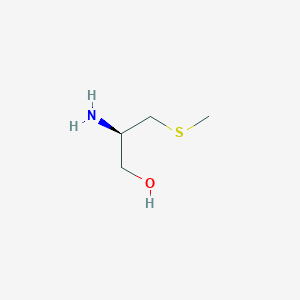
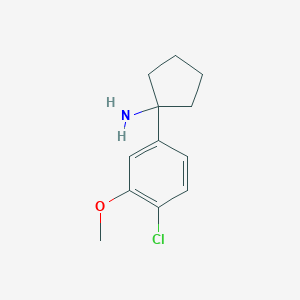
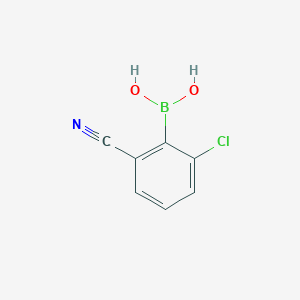
![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)
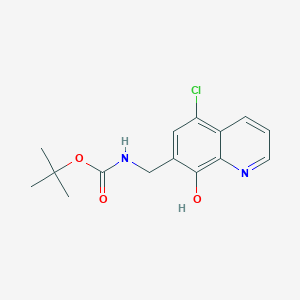
![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)
